molecular formula C12H21F2NO2 B12943307 tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate

tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate

Cat. No.: B12943307
M. Wt: 249.30 g/mol
InChI Key: QRTKAJPCVIWNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate: is a chemical compound with the molecular formula C12H20F2NO2 It is known for its unique structure, which includes a tert-butyl group, an amino group, and a difluorocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate typically involves the reaction of tert-butyl 2-bromoacetate with 4,4-difluorocyclohexylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study the interactions of amino acids and their derivatives with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds .

Medicine: Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate
  • tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)propionate
  • tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)butyrate

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C12H21F2NO2

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate

InChI

InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)9(15)8-4-6-12(13,14)7-5-8/h8-9H,4-7,15H2,1-3H3

InChI Key

QRTKAJPCVIWNAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCC(CC1)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.